molecular formula C8H9NO B14025636 2-Acetyl-6-(methyl-d3)-pyridine CAS No. 1185320-03-9

2-Acetyl-6-(methyl-d3)-pyridine

Cat. No.: B14025636
CAS No.: 1185320-03-9
M. Wt: 138.18 g/mol
InChI Key: FPQMUQPPAYCAME-FIBGUPNXSA-N
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Description

2-Acetyl-6-(methyl-d3)-pyridine: is a deuterated derivative of 2-acetyl-6-methylpyridine. This compound is characterized by the presence of a pyridine ring substituted with an acetyl group at the second position and a methyl group at the sixth position, where the methyl group is labeled with deuterium (d3). Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties, making such compounds valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-6-(methyl-d3)-pyridine typically involves the deuteration of 2-acetyl-6-methylpyridine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is usually carried out under mild conditions, with the temperature and pressure optimized to achieve maximum deuterium incorporation.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuterium exchange. The purity of the final product is typically ensured through rigorous purification techniques, such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-6-(methyl-d3)-pyridine can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 2-Acetyl-6-(methyl-d3)-pyridine is used as a tracer in chemical reactions to study reaction mechanisms and pathways. The presence of deuterium allows for the tracking of molecular changes using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. The deuterium label provides a means to investigate the fate of the compound in biological systems.

Medicine: In medicinal chemistry, this compound is used in the development of deuterated drugs. Deuterium incorporation can enhance the metabolic stability and pharmacokinetic properties of drugs, leading to improved therapeutic efficacy.

Industry: In the industrial sector, this compound is used in the synthesis of deuterated materials and as a standard in analytical chemistry for the calibration of instruments.

Mechanism of Action

The mechanism of action of 2-acetyl-6-(methyl-d3)-pyridine depends on its specific application. In chemical reactions, the deuterium label allows for the study of reaction kinetics and mechanisms. In biological systems, the compound can interact with enzymes and metabolic pathways, providing insights into the biochemical processes involved. The molecular targets and pathways involved vary depending on the specific research focus.

Comparison with Similar Compounds

    2-Acetyl-6-methylpyridine: The non-deuterated analog of 2-acetyl-6-(methyl-d3)-pyridine.

    2-Acetylpyridine: A compound with an acetyl group at the second position of the pyridine ring but without the methyl substitution.

    6-Methylpyridine: A compound with a methyl group at the sixth position of the pyridine ring but without the acetyl substitution.

Uniqueness: The uniqueness of this compound lies in the presence of the deuterium label, which provides distinct advantages in scientific research. The deuterium label allows for the precise tracking of molecular changes and enhances the stability and pharmacokinetic properties of the compound in medicinal applications.

Properties

CAS No.

1185320-03-9

Molecular Formula

C8H9NO

Molecular Weight

138.18 g/mol

IUPAC Name

1-[6-(trideuteriomethyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H9NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5H,1-2H3/i1D3

InChI Key

FPQMUQPPAYCAME-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=NC(=CC=C1)C(=O)C

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C

Origin of Product

United States

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